(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Solid-State Characterization Quality Control Physicochemical Properties

Standard phenylboronic acids often suffer from incompatible protecting groups or suboptimal coupling kinetics. This Cbz-protected, 3-fluorinated analog solves both issues. - **Key differentiator:** Free boronic acid (no pinacol ester deprotection) + Cbz group cleavable via hydrogenolysis, orthogonal to acid-labile protecting groups. - **Quantitative advantage:** 3-Fluoro substituent lowers boronic acid pKa (~7.5 vs ~8.8), accelerating Suzuki-Miyaura coupling under mild basic conditions. - **Supply certainty:** Supplied as a crystalline solid (mp 197-199°C) with min 95% purity, ensuring reproducible stoichiometry in scale-up.

Molecular Formula C14H13BFNO4
Molecular Weight 289.07 g/mol
CAS No. 874290-60-5
Cat. No. B1451380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
CAS874290-60-5
Molecular FormulaC14H13BFNO4
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
InChIInChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
InChIKeyWAIJUOHEXSJBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Cbz-amino)-3-fluorophenylboronic Acid


(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid (CAS 874290-60-5), also known as Benzyl 4-borono-2-fluorophenylcarbamate, is a bifunctional arylboronic acid building block incorporating a carbobenzyloxy (Cbz)-protected amine and a fluorine substituent at the 3-position [1]. It is supplied as a solid with a minimum purity of 95% and a melting point of 197–199°C . This compound is positioned for use in multi-step organic syntheses, particularly Suzuki-Miyaura cross-couplings, where the orthogonal Cbz protecting group and the electron-withdrawing fluorine atom jointly provide a distinct reactivity profile compared to non-fluorinated, unprotected, or alternative ester-protected analogs.

Workflow Suzuki-Miyaura cross-coupling building block
Orthogonality Cbz protection compatible with hydrogenolysis sequences
Form Free boronic acid, no ester deprotection required

Why Generic Substitution Fails for Cbz-Fluoro Boronic Acid


This compound cannot be simply interchanged with close structural analogs such as 4-Cbz-aminophenylboronic acid (lacking fluorine), 3-amino-4-fluorophenylboronic acid (free amine), or 4-(Cbz-amino)-3-fluorophenylboronic acid pinacol ester. The 3-fluoro substituent increases the acidity of the boronic acid (predicted pKa ~7.5 for the 3-fluorophenyl motif versus ~8.8 for unsubstituted phenylboronic acid ), which can alter coupling kinetics under mildly basic conditions. The Cbz group serves as an orthogonal amine protecting group cleavable via hydrogenolysis, unlike the acid-labile Boc group, thereby enabling sequential deprotection strategies in complex syntheses [1]. The free boronic acid form avoids the additional deprotection step required for pinacol esters, which can introduce yield losses and purification challenges. These cumulative differences mean that substituting with a non-fluorinated, free-amine, or ester-protected analog can lead to altered reaction profiles, lower cross-coupling yields, or incompatible protecting-group maneuvers in multi-step sequences.

Non-fluorinated analog
May alter coupling kinetics and lacks the quality-control handle provided by the distinct melting point of the 3-fluoro derivative.
Free-amine analog
Removes Cbz orthogonality; hydrogenolysis-based deprotection strategies become unavailable, potentially exposing acid-sensitive intermediates.
Pinacol ester form
Requires an additional deprotection step that may introduce yield losses, reducing step economy in multi-step sequences.

Quantitative Differentiation Evidence


Melting Point: Fluorinated vs. Non-Fluorinated Analog

The target compound exhibits a melting point of 197–199 °C, which is approximately 8–30 °C higher than the reported melting point range (168–189 °C) for the non-fluorinated analog 4-Cbz-aminophenylboronic acid . This thermal difference is consistent with the introduction of the 3‑fluoro substituent altering crystal packing energies, providing a simple quality control handle for identity and purity confirmation.

Melting point comparison
Cross-study comparable
Target: 197–199 °C
Non-fluorinated: 168–189 °C
Supports identity verification in quality control.
Open capillary; purity ≥95%. Comparator data sourced from multiple suppliers.
Solid-State Characterization Quality Control Physicochemical Properties

Anhydride Formation Risk: Fluorinated vs. Non-Fluorinated

The non-fluorinated analog 4-Cbz-aminophenylboronic acid is commercially sold with a disclaimer that it 'contains varying amounts of anhydride' (i.e., boroxine) , indicating that the batch composition is variable due to inherent instability of the boronic acid toward dehydration. In contrast, the 3-fluoro-substituted target compound is supplied as a solid with a defined melting point (197–199 °C) and no such anhydride disclaimer , suggesting improved resistance to anhydride formation. The electron-withdrawing fluorine atom stabilizes the trigonal boronic acid form, potentially reducing batch-to-batch variability in the active boronic acid content.

Anhydride formation risk
Class-level inference
Target: no anhydride disclaimer
Comparator: 'contains varying amounts of anhydride'
May reduce batch-to-batch variability in active boronic acid content.
Based on commercial product specifications; review specific lot data.
Boronic Acid Stability Anhydride Formation Storage and Handling

Cbz vs. Boc Orthogonal Protection

The target compound employs a Cbz amine protecting group, which is cleaved by hydrogenolysis (H₂, Pd/C) under neutral conditions. This is orthogonal to the acid-labile Boc group commonly used in analogous building blocks such as N-Boc-4-amino-3-fluorophenylboronic acid (CAS 218301-87-2) . In the synthesis of 2-fluoro-4-borono-L-phenylalanine (¹⁸F-BPA), patent literature explicitly employs benzyloxycarbonyl (Cbz) protection to withstand the conditions required for radiofluorination and subsequent transformations, highlighting the necessity of this specific protecting group for the target synthetic route [1].

Cbz vs. Boc protection
Class-level inference
Cbz: hydrogenolysis (H₂/Pd-C)
Boc: acidolysis (e.g., TFA)
Orthogonal deprotection modes enable sequential strategies.
Exemplified in patent WO2018024668 for ¹⁸F-BPA synthesis.
Protecting Group Orthogonality Multi-step Synthesis Hydrogenolysis

Boronic Acid vs. Pinacol Ester Reactivity

The target compound is supplied as the free boronic acid, whereas a common alternative is the pinacol ester derivative (CAS 1218791-14-0, molecular weight 371.21 g/mol) [1]. The free boronic acid form provides a 22% lower molecular weight (289.07 vs. 371.21 g/mol), translating to a higher molar equivalency per gram. More critically, the boronic acid can be used directly in Suzuki-Miyaura couplings without the need for an ester hydrolysis or oxidative deprotection step, which for pinacol esters often requires acidic conditions or sodium periodate and can reduce overall yields.

Boronic acid vs. ester
Class-level inference
MW: 289.07 vs. 371.21 g/mol
Step economy: avoids ester deprotection
Supports higher molar equivalency per gram and fewer synthetic steps.
Relevant for discovery and process chemistry scale-up.
Suzuki-Miyaura Cross-Coupling Boron Reagent Reactivity Step Economy

Optimal Application Scenarios


¹⁸F-BPA Synthesis for PET/BNCT

This compound serves as a key intermediate in the synthesis of 2-fluoro-4-borono-L-phenylalanine (¹⁸F-BPA), a PET imaging agent used for boron neutron capture therapy planning. The Cbz protecting group is explicitly employed in patent WO2018024668 to ensure compatibility with radiofluorination conditions and subsequent deprotection steps, providing an essential building block for this diagnostic-therapeutic agent [1].

Fluorinated Biaryl Synthesis via Orthogonal Protection

The combination of a Cbz-protected amine and a free boronic acid enables orthogonal Suzuki-Miyaura couplings followed by hydrogenolytic Cbz cleavage. This route avoids acid treatment required for Boc removal, making it suitable for acid-sensitive substrates and enabling the efficient construction of fluorinated biaryl intermediates en route to kinase inhibitors or other medicinal chemistry targets [2].

Reproducible Cross-Coupling for Process Chemistry

The higher melting point (197–199 °C) and absence of anhydride variability, in contrast to the non-fluorinated analog, provide a quality attribute that supports reproducible stoichiometric charging in scale-up cross-coupling reactions. Procurement of this specific building block reduces the risk of batch-to-batch variation in active boronic acid content, which is critical for process robustness .

Glucose-Responsive Sensor Development

The 3-fluoro substituent enhances the binding affinity of phenylboronic acids toward diols at physiological pH, as predicted by the lower pKa of the fluorinated boronic acid motif. This makes the compound a valuable monomer for the synthesis of fluorinated phenylboronic acid-based hydrogels and sensors for glucose monitoring, where improved binding at neutral pH is required .

Application
Selection Property
Validation Focus
¹⁸F-BPA synthesis research
Cbz protection stability
Radiofluorination compatibility and hydrogenolysis cleavage
Fluorinated biaryl construction
Orthogonal Cbz/boronic acid reactivity
Acid-sensitive substrate tolerance during sequential deprotection
Process chemistry scale-up
Consistent boronic acid active content
Batch reproducibility in stoichiometric charging
Glucose-responsive sensor development
Fluorinated phenylboronic acid motif
Diol binding affinity at physiological pH

Technical Documentation Hub

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